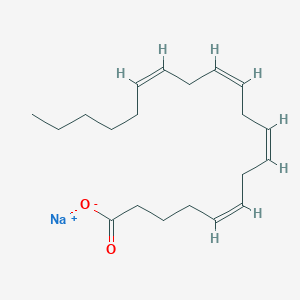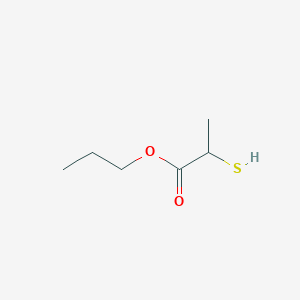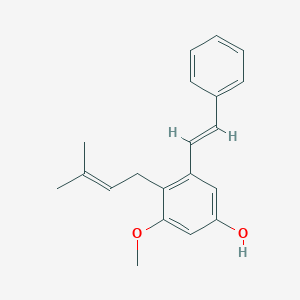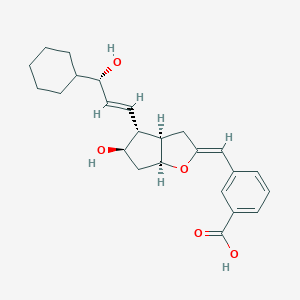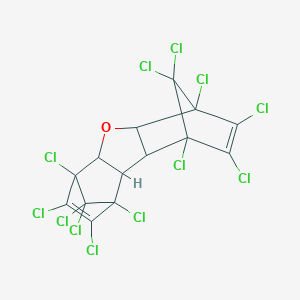
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex chemical compounds similar to the requested one involves intricate organic synthesis techniques. For instance, Rathore, Burns, and Deselnicu (2005) detailed the preparation of a related compound, demonstrating the complexity and robustness involved in such synthesis processes (Rathore et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds like dodecachloro-dimethanodibenzofuran is often determined using X-ray diffraction. Hileman et al. (1989) evaluated the molecular structure of octachlorodibenzofuran, a similar compound, and found it to be planar due to steric crowding (Hileman et al., 1989).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be quite varied. For instance, Kurokawa et al. (1992) studied reactions like reduction, oxidation, and the Grignard reaction in similar compounds, providing insight into their chemical behavior (Kurokawa et al., 1992).
Physical Properties Analysis
The physical properties of dodecachloro-dimethanodibenzofuran and related compounds are crucial for understanding their behavior in different environments. The research by Miyazato, Pakjamsai, and Kawakami (2010) on cage silsesquioxanes highlights the importance of studying physical properties such as crystallization and molecular arrangement (Miyazato et al., 2010).
Chemical Properties Analysis
Chemical properties are closely related to the compound's reactivity and stability. The work of Shimizu et al. (1998) on novel cage polycarbosilanes provides an example of how chemical properties like reactivity and derivatization are investigated in complex organic compounds (Shimizu et al., 1998).
Wissenschaftliche Forschungsanwendungen
Rathore, Burns, and Deselnicu (2005) discussed a compound, 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8,9,10-Dimethoxyanthracenium Hexachloroantimonate, which is a robust cation-radical salt with potential research applications (Rathore, Burns, & Deselnicu, 2005).
Weil et al. (1969) identified 1,4,5,6,7,7-hexachloro-5-norbornene-endo-cis-2,3-dimethanol as a potent insecticide with potential biomedical applications (Weil, Colson, Hoch, & Gruber, 1969).
Giuffrida et al. (1994) demonstrated that 4,5-Dimethylbenzo[1,2-c:3,4-c']difuran can react in Diels-Alder reactions to yield phenanthrene derivatives (Giuffrida, Kohnke, Parisi, Raymo, & Stoddart, 1994).
Paddon-Row et al. (1982) synthesized 11-substituted octahydro-1,4:9,10-dimethanoanthracenes, noting their strong intramolecular OH- bonds, beneficial in benzene annelation procedures (Paddon-Row, Patney, & Pasupuleti, 1982).
Yang and Frey (1984) found that dimeric derivatives of undecagold cluster complexes are useful for labeling biological macromolecules for electron microscopy (Yang & Frey, 1984).
Parlar and Inanici (1981) isolated an unusual isomerization product from photoreactions of a related chlorinated compound, suggesting potential in photoreaction studies (Parlar & Inanici, 1981).
Gegiou (1974) discussed using Nuclear Quadrupole Resonance (NQR) spectrometry for structural analysis of chlorinated organic compounds, commonly used as pesticides (Gegiou, 1974).
Eigenschaften
IUPAC Name |
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl12O/c15-3-5(17)11(21)7-1(9(3,19)13(11,23)24)2-8(27-7)12(22)6(18)4(16)10(2,20)14(12,25)26/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBKZZACXQLFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)OC1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran | |
CAS RN |
31107-44-5 | |
| Record name | AI 3-27887 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:6,9-Dimethanodibenzofuran, 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



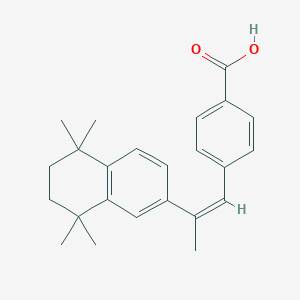


![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)



![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
